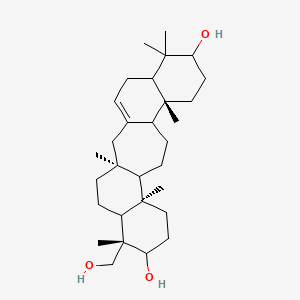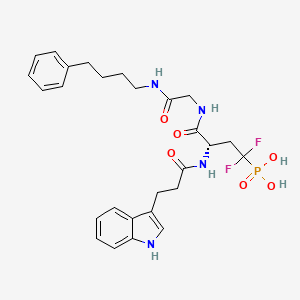
Brca1-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Brca1-IN-1 is a small molecule inhibitor specifically designed to target the Breast Cancer 1 (BRCA1) protein. The BRCA1 protein is a tumor suppressor involved in the repair of DNA damage, particularly double-strand breaks, through homologous recombination. Mutations in the BRCA1 gene are associated with an increased risk of breast and ovarian cancers. This compound aims to inhibit the function of the BRCA1 protein, thereby providing a potential therapeutic approach for cancers that rely on BRCA1-mediated DNA repair mechanisms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Brca1-IN-1 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of specific functional groups that confer inhibitory activity. The synthetic route typically includes:
Step 1: Formation of the core scaffold through a series of condensation and cyclization reactions.
Step 2: Introduction of functional groups via nucleophilic substitution or electrophilic addition reactions.
Step 3: Purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing stringent quality control measures to ensure consistency. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions: Brca1-IN-1 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or modify functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various intermediates that are subsequently converted to the final this compound compound. Each intermediate is carefully characterized to ensure the desired structural and functional properties.
科学研究应用
Brca1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of BRCA1 inhibitors.
Biology: Employed in cellular and molecular biology experiments to investigate the role of BRCA1 in DNA repair and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for treating BRCA1-mutant cancers, particularly breast and ovarian cancers.
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying BRCA1 inhibitors.
作用机制
Brca1-IN-1 is compared with other similar compounds, such as:
Olaparib: A poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of BRCA1/2-mutant cancers.
Rucaparib: Another PARP inhibitor with similar applications.
Niraparib: A PARP inhibitor that also targets BRCA1/2-mutant cancers.
Uniqueness: this compound is unique in its specific targeting of the BRCA1 protein, whereas PARP inhibitors target the broader DNA repair pathway. This specificity may offer advantages in terms of reduced off-target effects and improved efficacy in BRCA1-mutant cancers.
相似化合物的比较
- Olaparib
- Rucaparib
- Niraparib
- Talazoparib
属性
分子式 |
C27H33F2N4O6P |
|---|---|
分子量 |
578.5 g/mol |
IUPAC 名称 |
[(3S)-1,1-difluoro-3-[3-(1H-indol-3-yl)propanoylamino]-4-oxo-4-[[2-oxo-2-(4-phenylbutylamino)ethyl]amino]butyl]phosphonic acid |
InChI |
InChI=1S/C27H33F2N4O6P/c28-27(29,40(37,38)39)16-23(33-24(34)14-13-20-17-31-22-12-5-4-11-21(20)22)26(36)32-18-25(35)30-15-7-6-10-19-8-2-1-3-9-19/h1-5,8-9,11-12,17,23,31H,6-7,10,13-16,18H2,(H,30,35)(H,32,36)(H,33,34)(H2,37,38,39)/t23-/m0/s1 |
InChI 键 |
ONHSSHPYNSJFHU-QHCPKHFHSA-N |
手性 SMILES |
C1=CC=C(C=C1)CCCCNC(=O)CNC(=O)[C@H](CC(F)(F)P(=O)(O)O)NC(=O)CCC2=CNC3=CC=CC=C32 |
规范 SMILES |
C1=CC=C(C=C1)CCCCNC(=O)CNC(=O)C(CC(F)(F)P(=O)(O)O)NC(=O)CCC2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


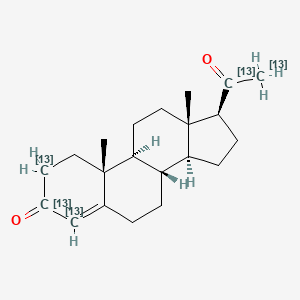
![(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B12427428.png)
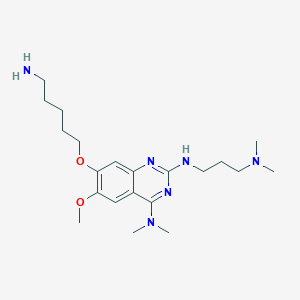
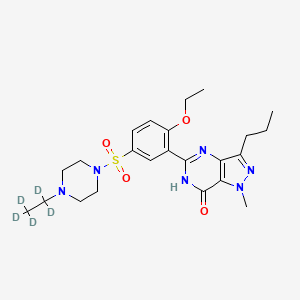

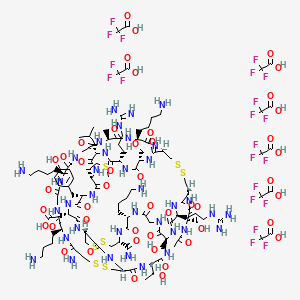
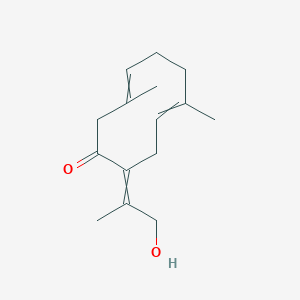
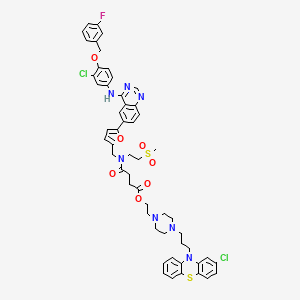
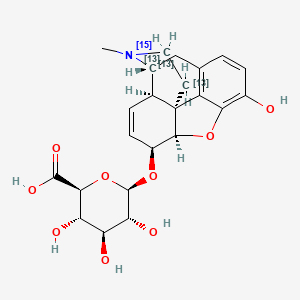
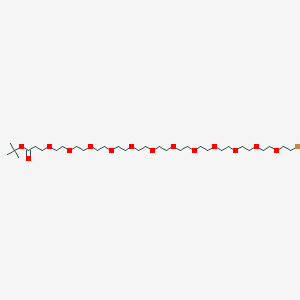
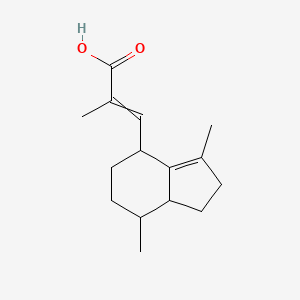
![(4aR,4bS,5S,6aS,7aS,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,8,9,10a,11,11a,11b,12,13-decahydro-4bH-phenanthro[2,1-f][1]benzofuran-2,7-dione](/img/structure/B12427487.png)
